molecular formula C9H14O2 B140772 (1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane CAS No. 149251-77-4

(1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane

Cat. No. B140772
M. Wt: 154.21 g/mol
InChI Key: VPQYGKRHSKLXJB-XHNCKOQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane, also known as AMCH, is a cyclic organic compound with a molecular formula of C9H16O2. It is a chiral molecule with two stereocenters, and the (1R,2S,4S) configuration is the most stable and commonly used in scientific research. AMCH has attracted attention in the fields of organic synthesis, medicinal chemistry, and material science due to its unique chemical and physical properties.

Mechanism Of Action

The mechanism of action of (1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane is not fully understood, but it is believed to interact with biological molecules such as enzymes, receptors, and DNA. (1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane is a reactive molecule that can form covalent bonds with nucleophiles such as thiol groups, amino groups, and carboxylic acids. This reactivity makes (1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane a useful tool for studying enzyme mechanisms and protein-ligand interactions.

Biochemical And Physiological Effects

(1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities in vitro. It can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation. (1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane can also induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. In addition, (1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane can inhibit the replication of hepatitis B virus and herpes simplex virus.

Advantages And Limitations For Lab Experiments

(1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane is a versatile molecule that can be easily synthesized and functionalized. It can be used as a chiral building block to prepare a wide range of compounds with high enantioselectivity. However, (1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane is a reactive molecule that can be hazardous to handle. It can form explosive peroxides when exposed to air, and can react violently with strong oxidizing agents. Therefore, proper safety precautions should be taken when working with (1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane.

Future Directions

There are many potential future directions for research involving (1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane. One area of interest is the development of new synthetic methods for (1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane and its derivatives. Another area is the exploration of (1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane as a tool for studying enzyme mechanisms and protein-ligand interactions. Additionally, the anti-inflammatory, anti-tumor, and anti-viral activities of (1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane could be further investigated for potential therapeutic applications. Finally, the properties of (1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane-based polymers could be explored for use in advanced materials.

Scientific Research Applications

(1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane has been widely used as a building block in the synthesis of various natural products, pharmaceuticals, and functional materials. For example, (1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane can be used as a precursor to synthesize the anti-cancer drug taxol, and the anti-inflammatory drug celecoxib. (1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane can also be functionalized to form chiral ligands for asymmetric catalysis, and to prepare novel polymers with unique mechanical and thermal properties.

properties

CAS RN

149251-77-4

Product Name

(1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

1-[(1S,3S,6R)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethanone

InChI

InChI=1S/C9H14O2/c1-6(10)7-3-4-9(2)8(5-7)11-9/h7-8H,3-5H2,1-2H3/t7-,8-,9+/m0/s1

InChI Key

VPQYGKRHSKLXJB-XHNCKOQMSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@]2([C@H](C1)O2)C

SMILES

CC(=O)C1CCC2(C(C1)O2)C

Canonical SMILES

CC(=O)C1CCC2(C(C1)O2)C

synonyms

Ethanone, 1-[(1R,3R,6S)-6-methyl-7-oxabicyclo[4.1.0]hept-3-yl]-, rel- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compounds 8 and 9 were deoxygenated after the procedure of Delay and Ohloff, supra. These compounds dexoygenated (FIG. 1) individually or as a mixture, produced a single new compound that coeluted with 6 and matched the MS of synthetic 6. Isolated components in ca. 100 μl of CH2Cl2 were ozonized by addition of 100 μl of O3 -saturated CH2Cl2 at -78° C. (8341 Matheson Laboratory Ozonator), and ozonides were cleaved with methyl sulfide (30 μl; 40 μl/μl CH2Cl2). Compounds 12 and 13 (1-methyl-4-acetyl-1,2-epoxycyclohexane) were synthesized by standard methods and structurally verified by spectral comparisons to published values for these isomers. Ozonolysis of compounds 8 and 9 together produced ozonides 12 and 13 (FIG. 1) in approximately the same ratio as the ratio of 8:9 in airborne-trapped samples. Thus, compound 8 is trans-(Z)-1-methyl-4-(1,5-dimethyl-1,4-hexadienyl)-1,2-epoxycyclohexane. Deoxygenation of isolated 9 (>80% purity) produced a single compound having a GC-retention time and MS identical to synthetic 6 (FIG. 1). Ozonolysis of isolated 9 produced 13, but did not produce 12. Thus, component 9 is cis-(Z)-1-methyl-4-(1,5-dimethyl-1,4-hexadienyl)-1,2-epoxycyclohexane.
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